molecular formula C8H7Br2NO3 B1670516 Dienone B CAS No. 17194-81-9

Dienone B

Cat. No.: B1670516
CAS No.: 17194-81-9
M. Wt: 324.95 g/mol
InChI Key: OPJJYFWUWHEWDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dienone B typically involves the bromination of verongiaquinol, a naturally occurring compound found in marine sponges. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the verongiaquinol molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from marine sponges, followed by purification processes to isolate the compound. Alternatively, synthetic methods using bromination reactions can be scaled up to produce larger quantities of this compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dienone B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with two carbonyl groups conjugated with double bonds.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones, which are compounds with hydroxyl groups replacing the carbonyl groups.

    Substitution: this compound can undergo substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms under mild conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted dienones depending on the nucleophile used

Scientific Research Applications

Dienone B has a wide range of applications in scientific research:

Mechanism of Action

Dienone B exerts its effects primarily through the inhibition of the ubiquitin-proteasome system (UPS). This system is crucial for protein degradation and homeostasis in cells. By inhibiting the UPS, this compound disrupts protein homeostasis, leading to cell death, particularly in tumor cells. Additionally, this compound has been shown to reactivate mutant p53, stimulate steroid receptor coactivators, and induce protein cross-linking .

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its marine origin and its dual antibiotic and anti-cancer properties. Its ability to selectively target tumor cells while also exhibiting broad-spectrum antibiotic activity makes it a unique and valuable compound in scientific research.

Properties

IUPAC Name

2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3/c9-4-1-8(14,3-6(11)12)2-5(10)7(4)13/h1-2,14H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJJYFWUWHEWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1(CC(=O)N)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169192
Record name Dienone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17194-81-9
Record name Dienone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dienone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIENONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0PDK5CGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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